molecular formula C23H22N2O B11043794 1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl-

1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl-

Cat. No.: B11043794
M. Wt: 342.4 g/mol
InChI Key: OKQFDWXQQHKMDA-UHFFFAOYSA-N
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Description

1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core, a methanol group, and phenyl and dimethylphenyl substituents.

Preparation Methods

The synthesis of 1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core.

    Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with a suitable benzyl halide to introduce the 2,5-dimethylphenylmethyl group.

    Addition of Methanol Group: Finally, the methanol group is introduced through a nucleophilic addition reaction.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Mechanism of Action

The mechanism of action of 1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- lies in its complex structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-phenylmethanol

InChI

InChI=1S/C23H22N2O/c1-16-12-13-17(2)19(14-16)15-25-21-11-7-6-10-20(21)24-23(25)22(26)18-8-4-3-5-9-18/h3-14,22,26H,15H2,1-2H3

InChI Key

OKQFDWXQQHKMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O

Origin of Product

United States

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